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Application Notes and Protocols for PUVA
Therapy in Psoriasis Models
For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the use of PUVA (Psoralen + UVA)

therapy, specifically with 8-methoxypsoralen (8-MOP), in preclinical psoriasis models. The

protocols are designed to offer a reproducible methodology for evaluating the efficacy of PUVA

treatment and understanding its mechanism of action in a research setting. The primary focus

is on the widely used imiquimod-induced mouse model of psoriasis.

Overview of PUVA Therapy in Psoriasis Models
PUVA therapy is a well-established and effective treatment for moderate to severe psoriasis in

clinical practice.[1][2] This photochemotherapy combines the administration of a psoralen, such

as 8-methoxypsoralen (8-MOP), with subsequent exposure to long-wave ultraviolet A (UVA)

radiation.[3] The presumed mechanism of action involves the inhibition of rapid cell

multiplication that is characteristic of psoriatic lesions. In preclinical research, animal models

that mimic human psoriasis are essential for studying disease pathogenesis and screening new

therapeutic agents.[4] The imiquimod-induced psoriasis model is a popular choice due to its

convenience and its ability to replicate key features of the human disease, including the

involvement of the IL-23/IL-17 inflammatory axis.[4] Studies have shown that PUVA therapy
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can effectively suppress the psoriatic phenotype in these models, reducing inflammation and

skin thickening.[1][5]

Psoriasis Animal Models
Imiquimod-Induced Psoriasis Model
The topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a psoriasis-like

skin inflammation in mice.[1][4][6] This model is characterized by key histological features of

psoriasis, such as acanthosis (epidermal thickening), parakeratosis, and infiltration of immune

cells.

Induction: A daily topical application of 62.5 mg of 5% imiquimod cream (e.g., Aldara®) is

applied to the shaved back and/or ear of mice (BALB/c or C57BL/6 strains are commonly

used) for several consecutive days.[1] Psoriatic signs typically appear within the first three

days of application.

KC-Tie2 Mouse Model
The Keratinocyte-specific Tie2 transgenic (KC-Tie2) mouse is a genetically engineered model

that spontaneously develops a cutaneous phenotype closely resembling human psoriasis.[7][8]

These mice overexpress the angiopoietin receptor Tie2 in keratinocytes, leading to

characteristic features like extensive acanthosis, increased dermal vasculature, and infiltration

of T cells and dendritic cells.[7][8] This model is valuable for studying the interplay between

keratinocytes, blood vessels, and the immune system in psoriasis pathogenesis.[7]

Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing PUVA therapy in

psoriasis models.

Table 1: Effect of PUVA on Imiquimod-Induced Psoriatic Inflammation
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Treatment
Group

Parameter
Day 5
Measurement

Percentage
Suppression

Reference

Imiquimod (IMQ)

Only

Double Skinfold

Thickness

(DSFT)

- - [1]

IMQ + PUVA

(0.25 J/cm²)

Double Skinfold

Thickness

(DSFT)

Maximally

suppressed
90.5% [1]

IMQ + PUVA (0.5

J/cm²)

Double Skinfold

Thickness

(DSFT)

Maximally

suppressed
54.8% [1]

Table 2: Minimal Phototoxic Dose (MPD) Determination for PUVA in BALB/c Mice

UVA Dose (J/cm²) Outcome Reference

0.125 - 1.0
Increasing phototoxicity

observed
[1][9]

Experimental Protocols
Protocol for PUVA Therapy in the Imiquimod-Induced
Psoriasis Mouse Model
This protocol details the simultaneous treatment of imiquimod-induced psoriasis with PUVA.

Materials:

8-methoxypsoralen (8-MOP) (Sigma-Aldrich)

95% Ethanol

5% Imiquimod cream (e.g., Aldara®)

BALB/c or C57BL/6 mice (8-12 weeks old)
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UVA light source with an emission spectrum in the 320-400 nm range

Calipers for skin thickness measurement

Procedure:

Animal Preparation:

Acclimatize mice for at least one week with a 12-hour light/dark cycle and ad libitum

access to food and water.[1]

One day before the start of the experiment, shave the dorsal skin of the mice.

Psoriasis Induction:

Apply 62.5 mg of 5% imiquimod cream to the shaved back of each mouse daily in the

morning for the duration of the experiment.[1]

8-MOP Administration:

Prepare a solution of 8-MOP in 95% ethanol at a concentration of 0.1 mg/ml.[1]

In the afternoon, approximately 6 hours after imiquimod application, topically apply 200 µl

of the 8-MOP solution to the shaved back of the mice in the treatment groups.[1]

For the control group, apply 200 µl of the vehicle (95% ethanol) alone.[1]

UVA Irradiation:

Allow a short interval (e.g., 15-30 minutes) for the 8-MOP solution to be absorbed.

Expose the mice to a sub-phototoxic dose of UVA radiation. Based on MPD studies, a

starting dose of 0.25 J/cm² can be used.[1] The UVA source should have a peak emission

between 320 and 380 nm.[10]

The UVA dose can be administered on the same days as the imiquimod and 8-MOP

application.
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Monitoring and Endpoint Analysis:

Monitor the severity of the psoriatic phenotype daily. This can include scoring for

erythema, scaling, and skin thickness.

Measure the double skinfold thickness (DSFT) of the dorsal skin using calipers.[1]

At the end of the experiment, euthanize the mice and collect skin samples for histological

analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.

Skin and serum samples can also be collected for cytokine analysis (e.g., ELISA, qRT-

PCR) to measure levels of pro-inflammatory cytokines such as IFN-γ and IL-17.[1][5]

Determination of Minimal Phototoxic Dose (MPD)
It is crucial to determine the MPD to establish a sub-phototoxic dose for the therapeutic

protocol.

Procedure:

Topically apply the 8-MOP solution to the shaved skin of a group of mice as described

above.

Expose small, defined areas of the skin to increasing doses of UVA, for example, from 0.125

J/cm² to 1 J/cm².[1][9]

Observe the skin for signs of phototoxicity (erythema, edema) at 24, 48, and 72 hours post-

irradiation.[11]

The MPD is the lowest UVA dose that produces a defined erythemal response. The

therapeutic dose should be below this level.
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Experimental Workflow for PUVA Therapy in Imiquimod-Induced Psoriasis Model

Phase 1: Preparation

Phase 2: Psoriasis Induction & Treatment

Phase 3: Endpoint Analysis

Animal Acclimatization

Shave Dorsal Skin

Apply Imiquimod (Morning)

Apply 8-MOP (Afternoon)

6h interval

UVA Irradiation

Daily Phenotypic Scoring
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Histological Analysis Cytokine Analysis

Click to download full resolution via product page

Caption: Workflow of PUVA therapy in a mouse model.
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Tie2 Signaling in KC-Tie2 Psoriasis Model
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Caption: Tie2 signaling in the KC-Tie2 psoriasis model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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